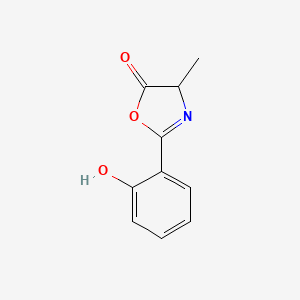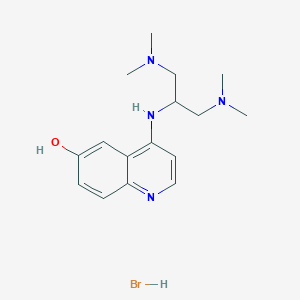
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is a complex organic compound with a unique structure that includes both quinoline and amino alcohol functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide typically involves multiple steps. One common route starts with the preparation of 1,3-bis(dimethylamino)-2-propanol, which is then reacted with quinoline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride to facilitate the formation of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts like palladium on carbon or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
科学研究应用
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Shares the amino alcohol functionality and is used in similar applications.
N,N,N’,N’-Tetramethyl-1,3-diamino-2-propanol: Another related compound with similar structural features.
Uniqueness
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide stands out due to its combination of quinoline and amino alcohol functionalities, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic activity in organic synthesis.
属性
CAS 编号 |
5402-85-7 |
|---|---|
分子式 |
C16H25BrN4O |
分子量 |
369.30 g/mol |
IUPAC 名称 |
4-[1,3-bis(dimethylamino)propan-2-ylamino]quinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C16H24N4O.BrH/c1-19(2)10-12(11-20(3)4)18-16-7-8-17-15-6-5-13(21)9-14(15)16;/h5-9,12,21H,10-11H2,1-4H3,(H,17,18);1H |
InChI 键 |
YORFCKNWAAOANP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(CN(C)C)NC1=C2C=C(C=CC2=NC=C1)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)

![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
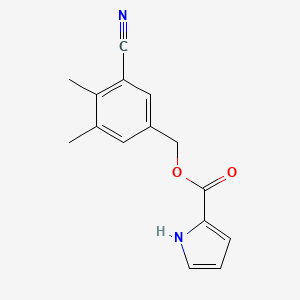


![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
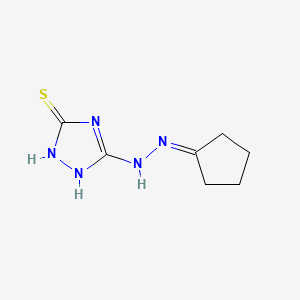
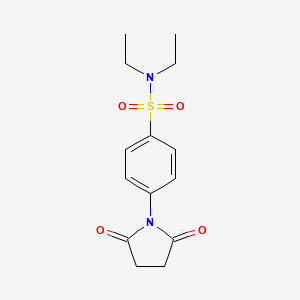
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
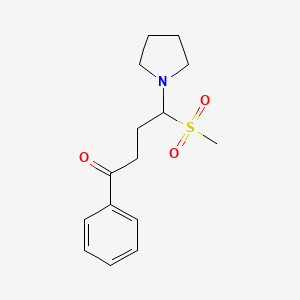
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
